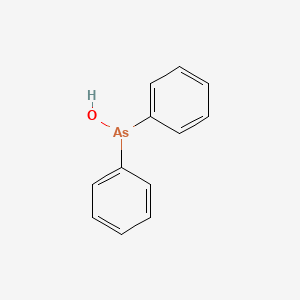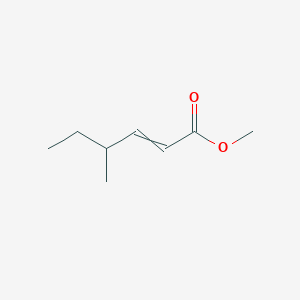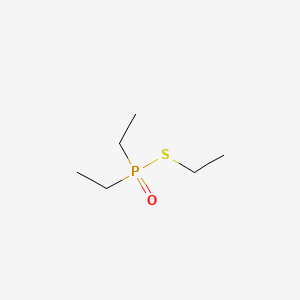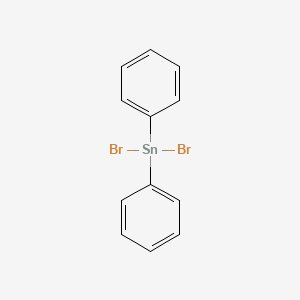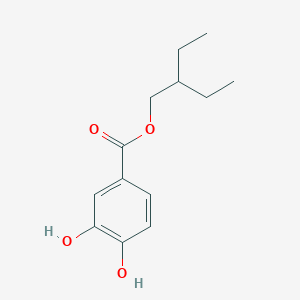
2-Ethylbutyl 3,4-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl 3,4-dihydroxybenzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzoic acid+2-EthylbutanolH2SO42-Ethylbutyl 3,4-dihydroxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylbutyl 3,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 3,4-benzoquinone derivatives.
Reduction: Formation of 2-ethylbutyl 3,4-dihydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Ethylbutyl 3,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential use in drug formulations due to its bioactive properties.
Industry: Used in the production of polymers and as an additive in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethylbutyl 3,4-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the benzene ring can scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition: It can inhibit certain enzymes, such as prolyl hydroxylase, which plays a role in the regulation of hypoxia-inducible factors (HIFs).
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3,4-dihydroxybenzoate: An ester derivative with similar antioxidant properties.
Methyl 3,4-dihydroxybenzoate: Another ester derivative used in similar applications.
3,4-Dihydroxybenzoic acid:
Uniqueness
2-Ethylbutyl 3,4-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and bioavailability compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
5438-57-3 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-ethylbutyl 3,4-dihydroxybenzoate |
InChI |
InChI=1S/C13H18O4/c1-3-9(4-2)8-17-13(16)10-5-6-11(14)12(15)7-10/h5-7,9,14-15H,3-4,8H2,1-2H3 |
Clave InChI |
CCCKHDBAXCHRQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)COC(=O)C1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


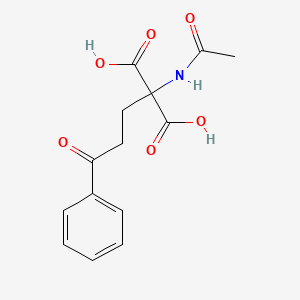
![4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid;piperazine](/img/structure/B14738071.png)
![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
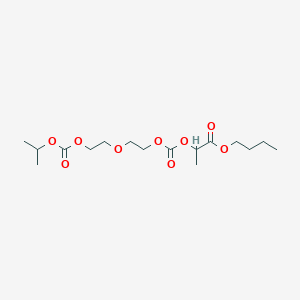
![Methyl 2-[(e)-(2-amino-1-cyano-2-oxoethyl)diazenyl]benzoate](/img/structure/B14738087.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
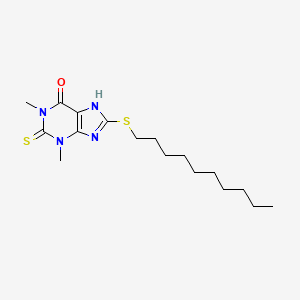
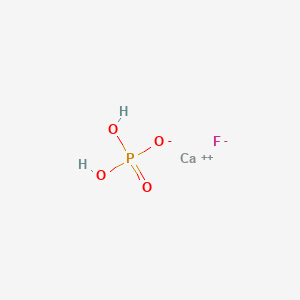
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
